molecular formula C8H16N2 B12275829 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-amine CAS No. 1240527-81-4

3-Ethyl-3-azabicyclo[3.1.1]heptan-6-amine

Cat. No.: B12275829
CAS No.: 1240527-81-4
M. Wt: 140.23 g/mol
InChI Key: XXPXFCKDCSUTOC-UHFFFAOYSA-N
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Description

3-Ethyl-3-azabicyclo[3.1.1]heptan-6-amine is a bicyclic amine compound with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its bicyclo[3.1.1]heptane core, which is a rigid, three-dimensional structure that can influence its chemical reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-amine typically involves the reduction of nitrile precursors. One common method is the reduction of spirocyclic oxetanyl nitriles using lithium aluminum hydride (LiAlH4) as a reducing agent . This reaction proceeds under mild conditions and yields the desired amine as a free base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-azabicyclo[3.1.1]heptan-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Ethyl-3-azabicyclo[3.1.1]heptan-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-amine involves its interaction with molecular targets in biological systems. The rigid bicyclic structure allows it to fit into specific binding sites on proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-3-azabicyclo[3.1.1]heptan-6-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological interactions. This structural feature can make it more suitable for certain applications compared to its analogs.

Properties

CAS No.

1240527-81-4

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

3-ethyl-3-azabicyclo[3.1.1]heptan-6-amine

InChI

InChI=1S/C8H16N2/c1-2-10-4-6-3-7(5-10)8(6)9/h6-8H,2-5,9H2,1H3

InChI Key

XXPXFCKDCSUTOC-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2CC(C1)C2N

Origin of Product

United States

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